![molecular formula C13H8F2O B1455129 4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde CAS No. 1176629-59-6](/img/structure/B1455129.png)

4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde

Overview

Description

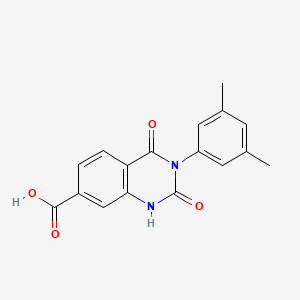

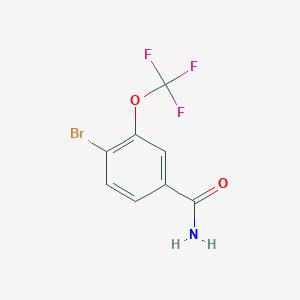

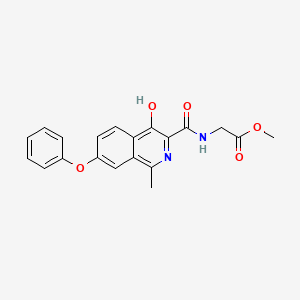

4’,6-Difluoro-[1,1’-biphenyl]-3-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing two benzene rings linked together by a C-C bond .

Molecular Structure Analysis

The molecular structure of similar compounds, such as 4,4’-Difluorobiphenyl, consists of two benzene rings linked together with two fluorine atoms attached .Chemical Reactions Analysis

The specific chemical reactions involving 4’,6-Difluoro-[1,1’-biphenyl]-3-carbaldehyde are not available in the sources I have access to .Scientific Research Applications

Fluorescence Probes for Biological Systems

- Homocysteine Detection : A probe designed for the selective and sensitive detection of homocysteine in biological systems showcases the potential of biphenyl derivatives with specific functional groups for biomedical applications. This probe, by exhibiting intramolecular charge transfer and aggregation-induced emission enhancement, enables precise detection of homocysteine, underlining the relevance of such compounds in studying and monitoring biological and pathological processes (Chu et al., 2019).

Synthetic Methodologies and Chemical Transformations

Synthesis of Fluorinated Pyrroles : Research demonstrates efficient routes to synthesize 3-fluoropyrroles, highlighting the versatility of difluorinated biphenyl derivatives in synthesizing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals (Surmont et al., 2009).

Antimicrobial Agents : The development of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach, utilizing biphenyl carbaldehydes, underscores their significance in creating bioactive molecules (Bhat et al., 2016).

Advanced Materials and Catalysis

Novel Fluorescent Dyes : The synthesis of highly fluorescent dyes containing conformationally restrained pyrazolylpyrene chromophores derived from biphenyl carbaldehydes demonstrates the application of such compounds in developing new materials with potential uses in sensing and imaging technologies (Wrona-Piotrowicz et al., 2022).

Palladium Complexes and Catalysis : Isoxazole-3-carbaldehyde oximes, synthesized from biphenyl derivatives, form complexes with palladium that exhibit high catalytic activity in the Suzuki reaction, showcasing the role of such compounds in facilitating chemical transformations (Potkin et al., 2014).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-fluoro-3-(4-fluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-11-4-2-10(3-5-11)12-7-9(8-16)1-6-13(12)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZOTIJINSWTTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1455053.png)

![Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1455056.png)